Structural Differentiation: Alpha-Methyl Nitrile vs. Linear Cyanoethyl Isomers
The target compound features a 1-cyanoethyl substituent with an alpha-methyl branch, creating a chiral center absent in the commonly used 2-cyanoethyl isomer (tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate, CAS 77278-86-5) [1]. This structural difference introduces distinct steric and electronic properties. For example, the target compound is typically offered as a racemic mixture, a feature not applicable to the achiral 2-cyanoethyl analog, providing a specific molecular topology for probing chiral environments in biological targets .
| Evidence Dimension | Presence of chiral center and steric bulk at the piperazine N-substituent |
|---|---|
| Target Compound Data | Racemic mixture with an alpha-methyl group (Molecular Weight: 239.31 g/mol; Formula: C12H21N3O2) [1] |
| Comparator Or Baseline | Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate (CAS 77278-86-5); achiral, linear ethylene linker (Molecular Weight: 239.32 g/mol; Formula: C12H21N3O2) [1] |
| Quantified Difference | The target compound has an additional methyl branch, resulting in a calculated LogP of approximately 0.56, which is 0.3-0.5 units higher than the linear analog (predicted LogP ~0.1), indicating increased lipophilicity [1]. |
| Conditions | In silico property prediction via cheminformatics platforms; physical properties from vendor datasheets. |
Why This Matters
For medicinal chemists designing structure-activity relationship (SAR) studies, the presence of a chiral methyl group offers a tool for modulating lipophilicity, conformational restriction, and potential enantioselective interactions, which the achiral 2-cyanoethyl analog cannot provide.
- [1] Mol-Instincts. Tert-butyl 4-(1-cyanoethyl)piperazine-1-carboxylate vs Tert-butyl 4-(2-cyanoethyl)piperazine-1-carboxylate. Predicted Properties. URL: https://www.molinstincts.com (accessed 2026-04-24). View Source
